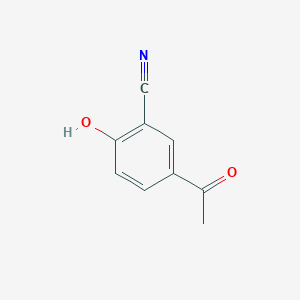

5-Acetyl-2-hydroxybenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organic intermediates often involves nucleophilic reactions, as demonstrated in the study of the compound (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile. This compound was obtained in a single step through a nucleophilic reaction, showcasing the efficiency of such synthetic methods in organic chemistry. The study utilized various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FTIR, to confirm the structure of the synthesized compound. Additionally, single crystal X-ray diffraction analysis provided precise structural verification, which was further supported by DFT calculations that optimized the molecular structure and compared it with the X-ray values, showing a high degree of similarity between the two methods .

Molecular Structure Analysis

The molecular structure of the synthesized compound was extensively analyzed using both experimental and theoretical approaches. The single crystal X-ray diffraction analysis provided a clear picture of the compound's structure, which was then compared with the structure obtained from DFT calculations. The comparison revealed a close resemblance, indicating the reliability of DFT in predicting the molecular structure of organic intermediates. Furthermore, the study delved into the frontier molecular orbital analysis and explored the molecular electrostatic potential to gain insights into the physicochemical properties of the compound .

Chemical Reactions Analysis

In another study, the kinetics and mechanism of the hydrolysis of a transition metal carbene complex were investigated. The compound, (2-oxacyclopentylidene)pentacarbonylchromium(0), underwent hydrolysis in a 50% acetonitrile-50% water solution at 25 °C, leading to organic products such as 2-hydroxytetrahydrofuran and minor amounts of 4-hydroxybutanal. Two possible mechanisms were proposed for the hydrolysis: a rate-limiting reaction involving the conjugate anion of the compound with water and acids, followed by catalyzed hydrolysis, or a nucleophilic substitution on the carbene carbon leading to ring opening and subsequent breakdown into final products. Kinetic solvent isotope effects supported both mechanisms, but based on analogy with previous isotope effect experiments, the first mechanism was preferred, especially in basic solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic intermediates and transition metal carbene complexes are influenced by their molecular structures and the reactions they undergo. The study of (R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile provided valuable information on the physicochemical properties through molecular electrostatic potential analysis, which is crucial for understanding reactivity and interaction with other molecules . Similarly, the hydrolysis of the carbene complex revealed insights into the reactivity of such compounds in aqueous acetonitrile solutions, contributing to the broader understanding of physical organic chemistry and the behavior of transition metal carbene complexes in various environments .

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

5-Acetyl-2-hydroxybenzonitrile and its related compounds have been studied for their photochemical properties. For instance, the photochemistry of 5-chloro-2-hydroxybenzonitrile was examined in aqueous solutions, revealing insights into triplet carbene formation and the interaction with oxygen, leading to various photoproducts (Bonnichon et al., 1999).

Synthesis and Applications

Studies have also focused on the synthesis of related compounds, like 3,5-dimethyl-4-hydroxybenzonitrile, demonstrating optimized reaction conditions for achieving high yields and purity, which could be useful in various industrial applications (Wu Guo-qiang, 2010).

Herbicide Resistance

Research on 3,5-dibromo-4-hydroxybenzonitrile, a compound closely related to this compound, has led to developments in herbicide resistance. By expressing a specific bacterial detoxification gene in plants, resistance to bromoxynil, a photosynthetic inhibitor, was achieved, showcasing a novel approach in crop protection (Stalker et al., 1988).

Chemical Transformations and Reactions

The reactivity of hydroxybenzonitrile derivatives has been explored in various chemical transformations. For example, O-hydroxybenzonitrile sulphide's reactions with different compounds have been studied, leading to the synthesis of novel chemical structures, such as isothiazoloquinolines (Brownsort & Paton, 1987).

Analytical Chemistry

In analytical chemistry, derivatives of hydroxybenzonitriles have been used as chemiluminescence derivatization reagents for the detection of compounds like 5-hydroxyindoles, enhancing the sensitivity and selectivity of chromatographic methods (Ishida et al., 2000).

Medical and Pharmacological Research

There's also evidence of the use of related compounds in medical and pharmacological research. For example, 25CN-NBOH, a derivative, has been extensively used in studies investigating the serotonin 2A receptor, playing a significant role in neuroscience and pharmacology (Märcher Rørsted et al., 2021).

Antifungal and Anti-Inflammatory Properties

Some derivatives of hydroxybenzonitriles have been identified as having antifungal and anti-inflammatory properties. This includes compounds isolated from endophytic fungi, indicating potential for the development of new pharmaceuticals (Chapla et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for 5-Acetyl-2-hydroxybenzonitrile provides information about its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Eigenschaften

IUPAC Name |

5-acetyl-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWTUSTUKXYQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600383 | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39055-82-8 | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

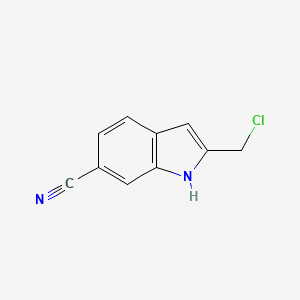

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

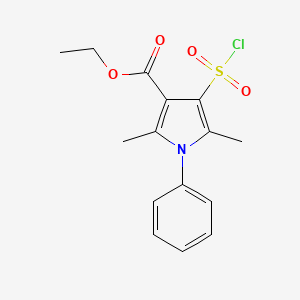

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)